molecular formula C12H12F3NO2 B12559116 N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 193350-74-2

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B12559116
CAS No.: 193350-74-2
M. Wt: 259.22 g/mol
InChI Key: ZAPGMMBIMSVFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of an acetylphenyl group and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-acetylphenyl ethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The acetylphenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-acetylphenyl)ethyl]acetamide: Similar structure but lacks the trifluoroacetamide group.

    N-(4-acetylphenyl)acetamide: Contains an acetylphenyl group but differs in the amide linkage.

    N-(4-acetylphenyl)maleic imide: Contains an acetylphenyl group but has a different functional group.

Uniqueness

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

193350-74-2

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H12F3NO2/c1-8(17)10-4-2-9(3-5-10)6-7-16-11(18)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)

InChI Key

ZAPGMMBIMSVFHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.